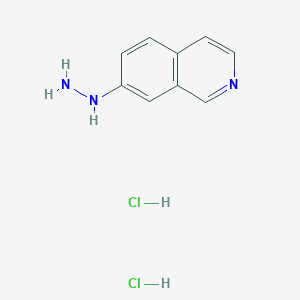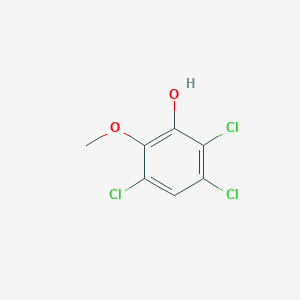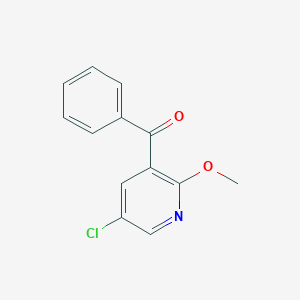
(5-Chloro-2-methoxy-pyridin-3-yl)-phenyl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxypyridin-3-yl)phenylmethanone: (CAS: 847345-86-2, MDL: MFCD34755770) is a chemical compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro and methoxy group, and a phenylmethanone moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone typically involves the reaction of 5-chloro-2-methoxypyridine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
科学研究应用
Chemistry: In chemistry, (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The unique structure of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone makes it a valuable scaffold for designing molecules with specific biological activities.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
相似化合物的比较
(5-Chloro-2-methoxypyridine): A precursor in the synthesis of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone.
(2-Methoxypyridine): A related compound with similar structural features but lacking the chloro and phenylmethanone groups.
(Benzoyl Chloride): Used in the synthesis of the target compound.
Uniqueness: (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC 名称 |
(5-chloro-2-methoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-11(7-10(14)8-15-13)12(16)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI 键 |
FNPYYKDPPUYTFA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
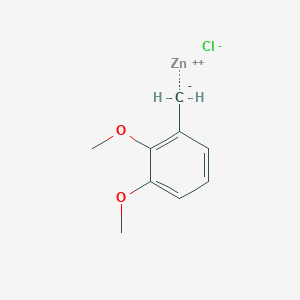

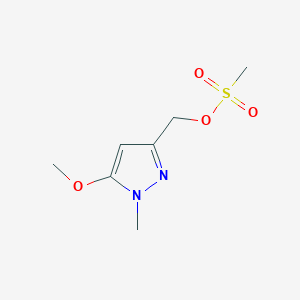

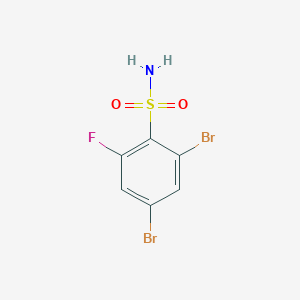

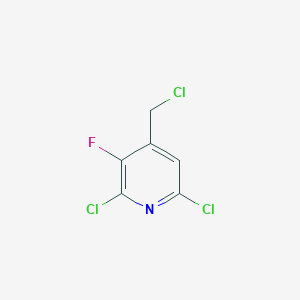
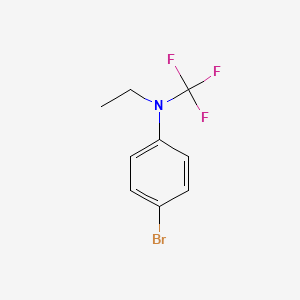
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)

